

Diastereoselective Synthesis of Functionalized Dihydropyrans: Application Notes and Protocols

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Compound of Interest

Compound Name: (3,4-DIHYDRO-2H-PYRAN-2-YL)-
METHYLAMINE

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This document provides detailed application notes and experimental protocols for three distinct and efficient methods for the diastereoselective synthesis of functionalized dihydropyrans. These methods—organocatalytic domino reactions, tandem Claisen rearrangement/oxa-Michael additions, and silyl-Prins cyclizations—offer versatile approaches to this important class of heterocyclic compounds, which are prevalent in numerous natural products and pharmaceuticals.

Organocatalytic Domino Michael/Hemiacetalization Reaction

This method provides a highly efficient, one-pot diastereo- and enantioselective synthesis of polyfunctionalized tetrahydropyran derivatives, which can be subsequently dehydrated to the corresponding dihydropyrans. The reaction is catalyzed by a squaramide-based organocatalyst and proceeds through a domino Michael-hemiacetalization sequence.^[1]

Data Presentation

Entry	R ¹	R ²	R ³	Yield (%) [trans-/cis- s-3]	d.r. (trans/cis)	ee (%) [trans/cis]
1	Ph	Me	OEt	85	92:8	95/93
2	4-NO ₂ - C ₆ H ₄	Me	OEt	91	93:7	99/98
3	4-Cl-C ₆ H ₄	Me	OEt	88	91:9	96/94
4	2-Thienyl	Me	OEt	75	88:12	90/88
5	Ph	Ph	OEt	82	95:5	97/96

Table 1: Substrate scope for the organocatalytic domino Michael/hemiacetalization reaction. Reactions were performed with 10 mol% of catalyst E in CH₂Cl₂ at room temperature.

Experimental Protocols

General Procedure 1 (GP1): Domino Michael-Hemiacetalization Reaction^[1]

- To a glass vial equipped with a magnetic stirring bar, add the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv.).
- Add the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol, 1.0 equiv.).
- Dissolve the starting materials in CH₂Cl₂ (4.0 mL).
- Add the squaramide catalyst E (10 mol%, 0.1 equiv.).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon complete consumption of the starting materials, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the corresponding tetrahydropyrans.

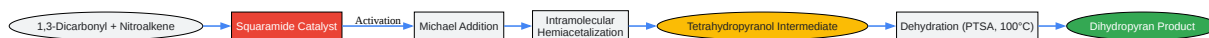
General Procedure 2 (GP2): Dehydration to Dihydropyrans^[1]

- Synthesize the tetrahydropyransols according to GP1.
- After completion of the reaction (as monitored by TLC), evaporate the solvent under reduced pressure.
- To the crude tetrahydropyranol, add toluene (10 mL) and p-toluenesulfonic acid (PTSA) (20 mol%, 0.2 equiv.).
- Stir the mixture at 100 °C for 1 hour.
- After completion of the dehydration, evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired dihydropyran.

Visualizations

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Caption: Experimental workflow for the domino Michael/hemiacetalization and subsequent dehydration.

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Caption: Reaction mechanism for the organocatalytic domino synthesis of dihydropyrans.

Organocatalytic Claisen Rearrangement/Oxa-Michael Addition Tandem Sequence

This approach describes a straightforward diastereo- and enantioselective synthesis of functionalized dihydropyrans using a cinchona squaramide catalyst. The reaction proceeds via a tandem Claisen rearrangement followed by an oxa-Michael addition, offering an atom-economical route to these valuable heterocycles.

Data Presentation

Entry	R ¹	R ²	Yield (%)	d.r.	ee (%)
1	H	Ph	92	>20:1	95
2	Me	Ph	89	>20:1	93
3	H	4-MeO-C ₆ H ₄	95	>20:1	96
4	H	4-Cl-C ₆ H ₄	90	>20:1	94
5	H	2-Naphthyl	85	>20:1	92

Table 2: Substrate scope for the tandem Claisen rearrangement/oxa-Michael addition. Reactions were typically performed with 10 mol% of a cinchona squaramide catalyst.

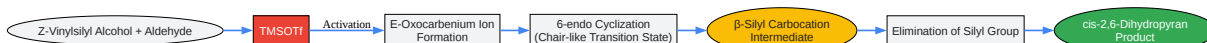
Experimental Protocols

General Procedure for Tandem Claisen Rearrangement/Oxa-Michael Addition

- To a dried vial, add the allylic alcohol (0.2 mmol, 1.0 equiv.) and the α,β -unsaturated ester (0.24 mmol, 1.2 equiv.).
- Add the cinchona squaramide catalyst (10 mol%, 0.02 mmol).
- Dissolve the mixture in a suitable solvent (e.g., toluene, 2 mL).
- Stir the reaction at the optimized temperature (e.g., 60 °C).
- Monitor the reaction by TLC.

- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the dihydropyran product.

Visualizations



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References

- 1. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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